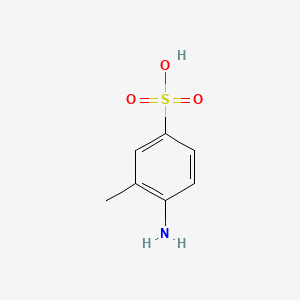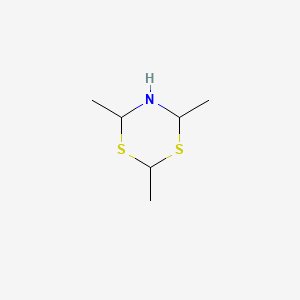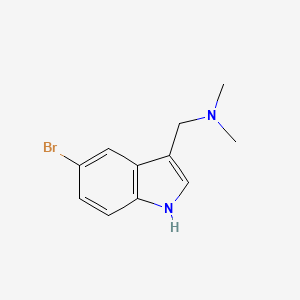
1-(2-Chloroethyl)azepane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azepane derivatives, including 1-(2-Chloroethyl)azepane, often involves cycloaddition reactions or intramolecular condensations. For instance, the synthesis of azepinoindoles via a rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction has been demonstrated, highlighting a method that could potentially be adapted for this compound synthesis (Kim et al., 2017). Additionally, a strategy for constructing azepine rings from tertiary enamides and aldehydes under mild conditions showcases a versatile approach to synthesizing such heterocyclic compounds (Zhu et al., 2015).
Molecular Structure Analysis
The molecular structure and reactivity of azepane and its derivatives, including the chloroethyl variant, have been explored using quantum chemical calculations. Studies have investigated the structural reactivity, stability, and behavior of substituents on cycloheptane and its derivatives, providing insight into the molecular characteristics of such compounds (Unimuke et al., 2022).
Chemical Reactions and Properties
Azepane derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, the synthesis and X-ray diffraction data of azepine compounds underscore the structural diversity attainable through specific synthetic routes (Macías et al., 2011). The creation of azepanium ionic liquids from azepane further illustrates the compound's utility in forming novel ionic liquids with significant applications in green chemistry (Belhocine et al., 2011).
Physical Properties Analysis
The physical properties of azepane derivatives are crucial for their application in various fields. The synthesis of specific azepane derivatives and their structural determination through techniques like X-ray diffraction reveal insights into their crystalline forms and physical characteristics, which are vital for their practical applications (Macías et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and stability, have been a subject of study. Research involving meta-hybrid density functional theory to predict the reactivity and stability of azepane and its halogenated derivatives provides valuable insights into their chemical behavior (Unimuke et al., 2022).
Wissenschaftliche Forschungsanwendungen
Azepane-Based Compounds in Pharmaceutical Research
Azepane-based compounds like 1-(2-Chloroethyl)azepane exhibit a variety of pharmacological properties. They are structurally diverse, making them valuable in discovering new therapeutic agents. The development of new, less toxic, and cost-effective azepane-containing analogs is a significant research area in medicinal chemistry. Over 20 azepane-based drugs have been FDA approved for treating diseases like cancer, tuberculosis, Alzheimer's, and microbial infections. They also find use as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and more. The structure-activity relationship (SAR) and molecular docking studies of these compounds provide insights for future drug discovery (Zha et al., 2019).
Azepanium Ionic Liquids
Azepane is used as a starting material for synthesizing a new family of room-temperature ionic liquids. Transforming azepane, a coproduct in the polyamide industry, into useful substances mitigates disposal issues. The reaction of azepane with various agents produces tertiary amines and quaternary azepanium salts. These compounds are potential alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).
Synthesis of Azasugars and Polyhydroxylated Azepanes
Research on the isomerization of polyhydroxylated azepanes and azasugars highlights the chemical versatility of azepane-based compounds. This research is important for understanding molecular transformations and developing new synthetic methods, contributing to the field of organic chemistry (Poitout et al., 1996).
Meta-Hybrid Density Functional Theory and Azepane
A meta-hybrid density functional theory study on azepane and its derivatives helps understand their structural reactivity and stability. This research is crucial for applications in synthesizing natural products and pharmacologically active intermediates. Understanding the structural and molecular properties of azepane derivatives can advance various fields, including pharmaceuticals (Unimuke et al., 2022).
PKB Inhibitors from Azepane Derivatives
Novel azepane derivatives have been developed and evaluated as inhibitors for protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, based on their molecular interactions and plasma stability, show promise as drug candidates. This research contributes significantly to the development of new therapeutics in the field of cancer and other diseases where PKB plays a critical role (Breitenlechner et al., 2004).
Safety and Hazards
The safety data sheet for “1-(2-Chloroethyl)azepane” indicates that it is hazardous. It has the hazard statements H301 and H412, which correspond to “Toxic if swallowed” and “Harmful to aquatic life with long-lasting effects”, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWHSLWYVTEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176526 | |
| Record name | 1H-Azepine, hexahydro-1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2205-31-4 | |
| Record name | 1-(2-Chloroethyl)azepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2205-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine, hexahydro-1-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Azepine, hexahydro-1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)hexahydro-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)

